2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
177940-21-5 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-5-3-8(9-10)4-6-11/h3,5,7,11H,4,6H2,1-2H3 |
InChI Key |
SENLEHBGLMHBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCO |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 2 1 Isopropyl 1h Pyrazol 3 Yl Ethanol
Reactivity of the Hydroxyl Moiety of the Ethanol (B145695) Side Chain
The ethanol side chain, and specifically its terminal hydroxyl group, is a primary site for chemical modification, allowing for the introduction of diverse functional groups through oxidation, reduction, esterification, and etherification reactions.
Oxidation and Reduction Pathways
The oxidation of the primary alcohol in 2-(1-isopropyl-1H-pyrazol-3-yl)ethanol can lead to the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. While specific studies on the N-isopropyl derivative are not extensively documented, the oxidation of the parent compound, 2-(1H-pyrazol-3-yl)ethanol, provides valuable insights. For instance, oxidation of 2-(pyrazol-3-yl)ethanol with potassium permanganate (B83412) (KMnO4) has been shown to yield a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. enamine.netresearchgate.net This suggests that the ethanol side chain can be fully oxidized and that cleavage of the C-C bond can also occur under strong oxidizing conditions.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to convert this compound to the corresponding aldehyde, 2-(1-isopropyl-1H-pyrazol-3-yl)acetaldehyde.
Conversely, the reduction of derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, would regenerate the parent alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be effective for such transformations.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product(s) |
| This compound | PCC, Dess-Martin Periodinane | 2-(1-Isopropyl-1H-pyrazol-3-yl)acetaldehyde |
| This compound | KMnO4, Jones Reagent | 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid, 1-Isopropyl-1H-pyrazole-3-carboxylic acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., H2SO4) or bases (e.g., pyridine, triethylamine). For example, the reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid would yield 2-(1-isopropyl-1H-pyrazol-3-yl)ethyl acetate. Studies on the esterification of pyrazole-3-carboxylic acids with various alcohols to form the corresponding esters have been reported, indicating the feasibility of such transformations within the pyrazole (B372694) chemical space. researchgate.netresearchgate.net
Etherification can be achieved through methods such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base, like sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the desired ether.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | Acetic anhydride, H2SO4 (cat.) | 2-(1-Isopropyl-1H-pyrazol-3-yl)ethyl acetate |
| Esterification | Benzoyl chloride, Pyridine | 2-(1-Isopropyl-1H-pyrazol-3-yl)ethyl benzoate |
| Etherification | 1. NaH; 2. Methyl iodide | 1-Isopropyl-3-(2-methoxyethyl)-1H-pyrazole |
| Etherification | 1. NaH; 2. Benzyl bromide | 3-(2-(Benzyloxy)ethyl)-1-isopropyl-1H-pyrazole |
Modifications and Functionalization of the Pyrazole Nucleus
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The primary position for such substitutions on the 1,3-disubstituted pyrazole ring is the C4-position, which is the most electron-rich.
Common functionalization reactions include:
Halogenation: The C4-position can be readily halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent. nih.govbeilstein-journals.orgbeilstein-archives.org This provides a handle for further transformations, such as cross-coupling reactions.
Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents. researchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org The reaction typically occurs at the C4-position. The presence of the N-isopropyl group may influence the regioselectivity.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a common method for introducing a formyl group at the C4-position of N-substituted pyrazoles. researchgate.netencyclopedia.pubresearchgate.net
These functionalized pyrazole derivatives can serve as versatile intermediates for the synthesis of more complex molecules.
Stereoselective and Regioselective Transformations of Derivatives
While this compound itself is achiral, its derivatives can participate in stereoselective and regioselective reactions. For instance, if the ethanol side chain is modified to introduce a chiral center, subsequent reactions could be designed to proceed with high stereoselectivity.
The regioselectivity of reactions on the pyrazole ring is well-established, with electrophilic substitutions preferentially occurring at the C4-position. In cases where the C4-position is blocked, substitution may occur at the C5-position, though this is generally less favorable. The N-isopropyl group at the N1-position directs the regiochemistry of these transformations.
Furthermore, the development of chiral catalysts and reagents has enabled the stereoselective synthesis of various pyrazole derivatives. nih.govnih.gov While specific examples involving derivatives of this compound are not abundant in the literature, the principles of asymmetric synthesis can be applied to create chiral derivatives with high enantiomeric excess.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous determination of the molecular structure of 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, their connectivity, and through more advanced techniques, the conformational dynamics of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl, ethanol (B145695), and pyrazole (B372694) moieties. The isopropyl group will present as a doublet for the six equivalent methyl protons and a septet for the methine proton, a characteristic splitting pattern arising from spin-spin coupling. The ethanol side chain will show two triplets, one for the methylene (B1212753) group adjacent to the pyrazole ring and another for the methylene group bonded to the hydroxyl group, provided there is coupling to the hydroxyl proton. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons on the pyrazole ring will appear as doublets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. Based on data from related pyrazole derivatives, the carbon atoms of the pyrazole ring can be assigned. nih.gov The isopropyl group will show two distinct signals for the methyl and methine carbons. The two methylene carbons of the ethanol side chain will also have characteristic chemical shifts.
Conformational and Dynamic Studies: While specific dynamic NMR studies on this compound have not been reported, variable temperature NMR experiments could provide insights into the rotational barriers around the C-C and C-N single bonds. This can reveal the preferred conformations of the isopropyl and ethanol substituents relative to the pyrazole ring. Theoretical NMR investigations on substituted pyrazoles have shown that dynamic NMR can be used to study tautomerism and molecular motions. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~1.4-1.5 (d) | ~22-24 |
| Isopropyl-CH | ~4.4-4.6 (sept) | ~48-50 |
| Pyrazole-H4 | ~6.0-6.2 (d) | ~105-107 |
| Pyrazole-H5 | ~7.2-7.4 (d) | ~138-140 |
| Pyrazole-C3 | - | ~150-152 |
| CH₂ (adjacent to pyrazole) | ~2.8-3.0 (t) | ~30-32 |
| CH₂ (adjacent to OH) | ~3.8-4.0 (t) | ~60-62 |
| OH | Variable (broad s) | - |
Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.
Vibrational Spectroscopy (IR, Raman) in Probing Molecular Structures and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. nih.gov The C-H stretching vibrations of the isopropyl and ethanol groups will appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are anticipated in the 1400-1600 cm⁻¹ range. nih.gov The C-O stretching vibration of the primary alcohol will likely be observed around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy will provide complementary information. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum compared to the IR spectrum. The C-H stretching and bending modes will also be visible.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, C=C stretch (pyrazole) | 1400-1600 |
| C-O stretch (primary alcohol) | ~1050 |
Note: These are predicted values based on characteristic group frequencies.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the presence of the isopropyl, pyrazole, and ethanol moieties.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. chadsprep.com This would result in the loss of a CH₂OH radical.
Loss of Water: Dehydration, the elimination of a water molecule (M-18), is another characteristic fragmentation pathway for alcohols. chadsprep.com
Isopropyl Group Fragmentation: Loss of a methyl radical (M-15) or a propyl radical (M-43) from the isopropyl group is likely.
Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. researchgate.net
A detailed analysis of the masses and relative abundances of the fragment ions in the mass spectrum would allow for the confirmation of the proposed structure.
X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions
X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of related pyrazole structures allows for predictions of its likely solid-state behavior. nih.govnih.govresearchgate.net
Expected Solid-State Structure: The molecule is expected to adopt a conformation that minimizes steric hindrance between the isopropyl and ethanol substituents.
Supramolecular Interactions: The presence of a hydroxyl group and the nitrogen atoms of the pyrazole ring makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. mdpi.comimedpub.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sp² hybridized nitrogen atom of the pyrazole ring is a good hydrogen bond acceptor. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional architectures. nih.govnih.govresearchgate.net Additionally, π–π stacking interactions between the pyrazole rings of adjacent molecules may also play a role in stabilizing the crystal packing. nih.gov
Computational Chemistry and Theoretical Investigations of 2 1 Isopropyl 1h Pyrazol 3 Yl Ethanol and Its Analogs
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.commodern-journals.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic ground state of a molecule, providing valuable information about its geometry, energy, and various molecular properties. researchgate.net
For 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can be employed to optimize the molecular geometry and compute key electronic descriptors. modern-journals.comresearchgate.net Such studies help in understanding the intrinsic properties of the molecule in the gaseous phase, which can then be extended to condensed phases by incorporating solvent models. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). taylorandfrancis.com The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For pyrazole derivatives, the HOMO is often characterized by a π-bonding character localized on the pyrazole ring, while the LUMO exhibits π*-antibonding character. mdpi.com Analysis of these orbitals allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.
Table 1: Theoretical Frontier Orbital Parameters for Pyrazole Analogs
| Parameter | Description | Typical Value (eV) for Pyrazole Derivatives | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating ability. Less negative values suggest stronger nucleophilicity. taylorandfrancis.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting ability. Less negative values suggest stronger electrophilicity. taylorandfrancis.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.4 to 5.0 | A smaller gap suggests higher reactivity and polarizability. researchgate.netmdpi.com |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like nitrogen and oxygen. These are sites prone to electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential (electron-poor), usually located around hydrogen atoms, especially those attached to heteroatoms (e.g., the hydroxyl group's hydrogen). These are sites for nucleophilic attack. researchgate.net
Green Regions: Represent neutral or weakly polarized areas.
For this compound, the MEP would show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen of the ethanol (B145695) substituent, highlighting these as key hydrogen bond acceptor sites. Positive potential would be concentrated around the hydroxyl hydrogen. This analysis is crucial for understanding intermolecular interactions in crystal packing and ligand-receptor binding. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The presence of flexible groups, such as the isopropyl and ethanol substituents on the pyrazole ring, means that this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable (lowest energy) spatial arrangements of the molecule. bohrium.com While X-ray crystallography can determine the conformation in the solid state, theoretical calculations are needed to explore the conformational landscape in the gaseous phase or in solution. bohrium.combohrium.com
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. eurasianjournals.com By simulating the movements of atoms and bonds, MD can explore the conformational space, study the stability of specific conformers, and analyze the dynamics of intermolecular interactions, such as those with solvent molecules or a biological receptor. nih.gov For pyrazole derivatives, MD simulations can reveal how the flexibility of side chains influences the molecule's ability to fit into a binding pocket.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level. eurasianjournals.com
For pyrazole derivatives, which are known to inhibit various protein targets like kinases, docking simulations can predict how this compound might interact with the active site of a target protein. researchgate.netijsdr.org The simulation calculates a "docking score," which estimates the binding affinity, and reveals key interactions such as:
Hydrogen Bonds: Often involving the pyrazole nitrogen atoms and the hydroxyl group.
Hydrophobic Interactions: Involving the isopropyl group and the pyrazole ring.
π-π Stacking: Between the aromatic pyrazole ring and aromatic amino acid residues like phenylalanine or tyrosine in the receptor. acs.org
These simulations provide critical insights into the structural basis of a compound's biological activity and can guide the design of more potent analogs. nih.govmdpi.com
Table 2: Representative Molecular Docking Results for Pyrazole Analogs Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Pyrazole Analog A | -8.5 | LYS-78, ASP-145 | Hydrogen Bond |
| Pyrazole Analog B | -9.2 | PHE-144, LEU-132 | π-π Stacking, Hydrophobic |
| Pyrazole Analog C | -7.9 | GLU-95, ASN-120 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights at the Molecular Level
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
For a series of pyrazole analogs, a QSAR study would involve calculating a wide range of molecular descriptors, which can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Describing molecular connectivity and branching.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with experimentally measured activity (e.g., IC₅₀ values). acs.org The resulting QSAR model provides mechanistic insights by highlighting which molecular features are most important for the desired biological effect. ijsdr.orgnih.gov
In Silico Prediction of Reaction Pathways and Selectivity
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and the factors that control selectivity. researchgate.net For the synthesis of this compound, computational methods can help predict the most efficient reaction pathways.
The classic Knorr synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgchemtube3d.com If an unsymmetrical dicarbonyl and a substituted hydrazine are used, multiple regioisomers can be formed. DFT calculations can be used to:
Model the reaction mechanism: By locating transition states and intermediates along different possible pathways. mdpi.com
Calculate activation energies: The pathway with the lowest activation energy barrier is predicted to be the major one, thus predicting the regioselectivity of the reaction. nih.gov
Evaluate catalyst effects: Simulate how different catalysts might influence the reaction rate and selectivity. mdpi.comorganic-chemistry.org
This in silico approach can save significant time and resources in the laboratory by guiding the choice of starting materials and reaction conditions to achieve the desired product with high selectivity. mdpi.com
Coordination Chemistry and Ligand Design with 2 1 Isopropyl 1h Pyrazol 3 Yl Ethanol
Synthesis and Characterization of Metal Complexes Utilizing Pyrazole-Ethanol Ligands
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of inorganic chemistry. researchgate.netbeu.edu.az Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, acetates, nitrates, or perchlorates) with the pyrazole-containing ligand in a suitable solvent, such as ethanol (B145695) or methanol. niscair.res.innih.gov For a ligand like 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol, this reaction would lead to the coordination of the metal ion to the nitrogen atoms of the pyrazole (B372694) ring and potentially the oxygen atom of the ethanol group.
Role of Pyrazole Nitrogen and Ethanol Oxygen as Donor Sites
The this compound ligand possesses two distinct potential donor sites: the sp2-hybridized nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group. These sites have different electronic properties, as described by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The pyrazole nitrogen is a relatively soft donor, while the ethanol oxygen is a hard donor. nih.gov This dual-donor capability allows the ligand to act in several coordination modes:
Monodentate Coordination: The ligand could coordinate to a metal center solely through the pyrazole nitrogen, leaving the ethanol arm uncoordinated and available for other interactions, such as hydrogen bonding.
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the pyrazole nitrogen and the ethanol oxygen (N,O-chelation).
Bridging Coordination: The pyrazole group is well-known for its ability to bridge two metal centers, forming dinuclear or polynuclear structures. nih.govresearchgate.net In such a scenario, the ethanol group might remain uncoordinated or could coordinate to one of the metal centers.
The crystal structure of the related compound 2,2,2-Tris(pyrazol-1-yl)ethanol shows evidence of hydrogen bonding between the alcohol's hydrogen atom and a nitrogen atom in a neighboring molecule's pyrazole ring, highlighting the significant role of the hydroxyl group in directing supramolecular architectures. nih.gov
Metal-Ligand Interactions and Coordination Geometry
The interaction between a metal ion and the this compound ligand dictates the final coordination geometry of the complex. Pyrazole-based ligands are known to form complexes with a wide range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral arrangements. researchgate.netpen2print.org
The steric bulk of the isopropyl group attached to the N1 position of the pyrazole ring is a critical factor. This group can influence the number of ligands that can fit around a metal center and may favor specific isomers or geometries to minimize steric hindrance. For instance, in octahedral complexes of the type [M(L)2X2], the isopropyl groups might preferentially orient themselves to reduce steric clash.
The coordination mode of the ligand also plays a direct role in the final structure. Bidentate N,O-chelation would lead to mononuclear complexes, whereas the bridging capability of the pyrazolate anion (formed upon deprotonation of the N-H group in related N-unsubstituted pyrazoles) can give rise to di- or polynuclear complexes. nih.govresearchgate.net For example, complexes of 2-(1H-pyrazol-3-yl)pyridine feature a di-ligand-bridged Cu2 unit where each deprotonated ligand chelates one copper atom and bridges to the other. researchgate.net
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from pyrazole ligands have emerged as effective catalysts in a variety of organic transformations, particularly in carbon-carbon bond-forming reactions. uj.ac.za The unique electronic properties and structural versatility of pyrazole complexes make them suitable for applications in both homogeneous and heterogeneous catalysis. nih.gov
The presence of the ethanol functional group in this compound could introduce cooperative effects in catalysis. The hydroxyl proton could participate in proton-coupled electron transfer steps or act as a hydrogen-bond donor to activate a substrate, a mechanism known for other proton-responsive ligands. nih.gov
Table 1: Examples of Catalytic Reactions Using Pyrazole-Based Metal Complexes
| Catalytic Reaction | Metal Center | Ligand Type | Reference |
|---|---|---|---|
| Transfer Hydrogenation of Ketones | Ruthenium(II), Iridium(III) | Pincer-type Pyrazole, Chiral-at-metal Pyrazole | nih.gov |
| Hydrogenation of Ketones | Ruthenium(II) | Pincer-type Pyrazole | nih.gov |
| Asymmetric 1,4-addition of Indoles | Iridium(III) | Amido-substituted Protic Pyrazole | nih.gov |
| Olefin Oligomerization/Polymerization | Various Transition Metals | (Pyrazol-1-yl)metal complexes | uj.ac.za |
Asymmetric Catalysis and Enantioselectivity Studies
A significant area of catalysis is the development of chiral catalysts for enantioselective transformations. Pyrazole-based ligands have been successfully employed in asymmetric catalysis. Chiral-at-metal iridium(III) complexes, when used with protic pyrazoles as additives, have been shown to catalyze the asymmetric transfer hydrogenation of ketones with high enantioselectivity. nih.gov In these systems, it is proposed that attractive π-π interactions between the chelate ligand and the substrate contribute to the stereochemical outcome. nih.gov
While this compound is achiral, it could be used as a ligand in conjunction with a chiral metal center or a chiral co-ligand. Alternatively, the ligand itself could be modified to incorporate a stereocenter, for example, on the ethanol backbone, thereby creating a chiral N,O-ligand capable of inducing enantioselectivity in catalytic reactions.
Development of Metal-Organic Frameworks (MOFs) with Pyrazole-Based Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org Pyrazole-based linkers are of particular interest for MOF synthesis due to the strength and stability of the resulting metal-pyrazolate bonds. acs.orgresearchgate.net These MOFs have shown promise in applications such as gas storage and separation. rsc.orgresearchgate.net
A bifunctional linker like this compound could be incorporated into MOF structures in several ways. If deprotonated, the pyrazolate nitrogen could act as the primary linking group to form the framework backbone. In this case, the ethanol arm would project into the pores of the MOF. These hydroxyl groups could then:
Increase the affinity of the MOF for polar guest molecules like water or CO2.
Serve as sites for post-synthetic modification, allowing for the grafting of other functional groups.
Act as catalytic sites within the porous framework.
The stability of pyrazolate-based MOFs, which can often withstand harsh alkaline conditions, is a significant advantage over many carboxylate-based frameworks. acs.org
Spin Crossover Complexes and Magnetic Properties
The phenomenon of spin crossover (SCO) involves a transition between a low-spin (LS) and a high-spin (HS) state in a metal complex, which can be triggered by external stimuli such as temperature, pressure, or light. Iron(II) complexes are the most studied systems for SCO behavior. nih.gov The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO.
Pyrazole-containing ligands, particularly tridentate ligands like 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) and various scorpionates (tris(pyrazolyl)borates), are known to form iron(II) complexes that display SCO. nih.govresearchgate.net The electronic and steric properties of substituents on the pyrazole rings can finely tune the ligand field, shifting the SCO transition temperature or stabilizing one spin state completely. researchgate.netuclouvain.be For example, introducing methyl groups to the pyrazole rings generally decreases the ligand field and can shift the spin transition to lower temperatures. researchgate.net
Investigation of Molecular Interactions with Biological Targets: Mechanistic Insights Non Clinical
Enzyme Binding and Inhibition Mechanisms
There is currently no publicly available research detailing the binding of 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol to any enzymes or its potential inhibitory mechanisms. While the broader class of pyrazole-containing compounds has been investigated for inhibitory activity against various enzymes, such as cyclooxygenases and kinases, no studies were found that specifically implicate or analyze this compound.
Consistent with the absence of enzyme binding data, there are no reports on the specific active site interactions between this compound and any enzymatic targets. Consequently, no binding energy calculations or molecular modeling studies for this compound have been published.
Receptor Ligand Binding and Modulation Mechanisms
No studies have been identified that investigate the binding of this compound to any biological receptors. Therefore, information regarding its potential as a receptor ligand and any subsequent modulation mechanisms is not available.
Interaction with Nucleic Acids (e.g., DNA Binding Mechanisms)
There is no available scientific literature to suggest that this compound interacts with nucleic acids such as DNA. No studies on its potential binding mechanisms have been found.
Cellular Pathway Modulation at the Molecular Level (e.g., cell cycle arrest mechanisms)
No research has been published detailing the effects of this compound on any cellular pathways. As a result, there is no information on its potential to induce molecular-level changes, such as cell cycle arrest.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Strategies for Structural Diversity
The future exploration of 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol hinges on the development of a diverse library of its analogs. Modern synthetic organic chemistry offers a powerful toolkit to achieve this, moving beyond classical methods towards more efficient, sustainable, and versatile strategies. nih.govresearchgate.net Key future directions will likely involve the adaptation of green chemistry principles and advanced synthetic methodologies to modify the core structure. researchgate.net
The primary synthetic routes to the pyrazole (B372694) core itself involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar 1,3-biselectrophile. nih.govmdpi.com Future work could focus on regioselective N-alkylation techniques to introduce the isopropyl group with high precision. nih.govresearchgate.netsemanticscholar.orgsemanticscholar.org
Opportunities for creating structural diversity include:
Modification of the N-Alkyl Group: Replacing the isopropyl substituent with a range of other alkyl, aryl, or functionalized groups to modulate steric and electronic properties.
Derivatization of the Ethanol (B145695) Side Chain: Utilizing the hydroxyl group as a handle for further reactions, such as esterification, etherification, or conversion to other functional groups, enabling conjugation to other molecules.
Table 1: Advanced Synthetic Methodologies for Pyrazole Derivatives
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. |
| Green Chemistry Approaches | Utilizing eco-friendly solvents (e.g., water, ethanol), recyclable catalysts, and energy-efficient methods like microwave or ultrasound irradiation. researchgate.net | Reduced environmental impact, enhanced safety, and often faster reaction times. researchgate.net |
| Transition-Metal Catalysis | Employing catalysts (e.g., copper, silver, palladium) for reactions like C-H functionalization or cross-coupling to build complex pyrazole structures. mdpi.comnih.gov | High efficiency, selectivity, and the ability to form challenging chemical bonds under mild conditions. |
| Enzymatic Catalysis | Using engineered enzymes to achieve highly selective reactions, such as regioselective N-alkylation, under environmentally benign conditions. nih.gov | Exceptional selectivity (regio- and stereo-), mild reaction conditions, and high sustainability. |
Exploration of Advanced Catalytic Applications
The structural features of this compound, specifically the presence of both a pyrazole ring and a hydroxyl group, make it an intriguing candidate for development into novel ligands for catalysis. Pyrazole derivatives are well-established as excellent chelating agents for a variety of transition metals. mdpi.com The combination of the pyridine-like nitrogen atom in the pyrazole ring and the oxygen atom of the ethanol side chain could create a bidentate ligand capable of stabilizing metal centers and facilitating catalytic transformations.
Future research could explore its potential in:
Homogeneous Catalysis: Designing complexes with metals like palladium, copper, or rhodium for applications in cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyrazole ring.
Asymmetric Catalysis: Introducing chiral centers into the molecule, for instance by modifying the ethanol side chain, could lead to the development of chiral ligands for enantioselective synthesis.
Biomimetic Catalysis: The pyrazole moiety mimics the imidazole (B134444) side chain of histidine, which is a common coordinating residue in metalloenzymes. This opens avenues for designing catalysts that mimic the active sites of enzymes for specific and efficient chemical transformations.
Integration into Hybrid Functional Materials
The field of materials science offers fertile ground for the application of pyrazole-based compounds. Molecular hybridization, the strategy of combining two or more bioactive structural motifs, can lead to novel entities with enhanced properties. mdpi.comacs.org The this compound molecule, with its functional ethanol "handle," is well-suited for incorporation into larger molecular architectures.
Emerging opportunities in this area include:
Metal-Organic Frameworks (MOFs): The molecule could serve as a linker or be functionalized to create linkers for the synthesis of MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Coordination Polymers: Its ability to coordinate with metal ions could be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties.
Liquid Crystals: By attaching appropriate mesogenic units to the ethanol side chain, it may be possible to design novel liquid crystalline materials.
Energetic Materials: Functionalization of the pyrazole ring with nitro or nitramino groups could lead to the development of new high-energy-density materials, an area where pyrazole derivatives have shown significant promise. bit.edu.cn
Deeper Mechanistic Understanding of Biological Interactions through Multidisciplinary Approaches
Pyrazole derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov While the specific biological profile of this compound is yet to be determined, its core structure suggests a high potential for biological relevance. Future research must focus on elucidating how this molecule and its derivatives interact with biological targets at a molecular level.
A multidisciplinary approach will be crucial, integrating:
Medicinal Chemistry: Synthesizing focused libraries of analogs to establish clear structure-activity relationships (SAR).
Biochemical and Cellular Assays: Screening these compounds against a wide range of biological targets (e.g., kinases, proteases, receptors) and in various disease models to identify their primary mechanisms of action.
Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the molecule bound to its biological targets, revealing key binding interactions. researchgate.net
Biophysical Techniques: Employing methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of the interactions.
This integrated approach will be essential for rationally optimizing the potency and selectivity of new therapeutic agents derived from this scaffold.
Computational Design and Predictive Modeling for Targeted Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering a cost-effective and efficient means to guide synthetic efforts and predict molecular properties. acs.org For this compound, computational approaches will be vital for accelerating its development in all the areas mentioned above.
Key computational strategies for future research include:
Quantum Mechanical Calculations (DFT): To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.
Molecular Docking: To predict the binding modes and affinities of analogs to the active sites of biological targets, such as enzymes and receptors, thereby guiding the design of more potent inhibitors. nih.govijsdr.org
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate structural features of the molecules with their biological activity or physical properties. ijsdr.orgnih.govnih.govej-chem.org These models can then be used to predict the activity of novel, unsynthesized compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its complexes with biological targets or within materials, providing insights into their stability and conformational flexibility over time.
Table 2: Computational Techniques and Their Applications in Pyrazole Research
| Computational Technique | Primary Function | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identify potential biological targets and guide the design of derivatives with improved binding affinity. ijsdr.org |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in the chemical structure with changes in biological activity. ej-chem.org | Predict the therapeutic potential of new analogs and prioritize synthetic targets. nih.govnih.gov |
| DFT (Density Functional Theory) | Calculates the electronic structure of molecules. | Understand reactivity, predict spectroscopic properties, and guide the design of new catalysts and materials. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assess the stability of ligand-protein complexes and understand the conformational dynamics of hybrid materials. |
By leveraging these predictive models, researchers can adopt a more targeted and rational approach to designing novel derivatives of this compound for specific applications in medicine, catalysis, and materials science, ultimately accelerating the pace of discovery.
Q & A
Q. What are the standard synthetic routes for 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol?
The synthesis typically involves multi-step reactions starting with hydrazines and carbonyl compounds to form the pyrazole core. Subsequent steps include alkylation or substitution reactions to introduce the isopropyl and ethanol moieties. Sodium borohydride is often employed as a reducing agent, and solvents like ethanol or methanol are used under controlled conditions. Purification methods such as recrystallization or column chromatography are critical for isolating the final product .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for confirming the pyrazole ring structure and substituent positions. Infrared (IR) spectroscopy helps identify functional groups (e.g., hydroxyl, amine). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation, especially when coupled with SHELXL for refinement .
Q. How does the compound’s heterocyclic structure influence its reactivity?
The pyrazole ring’s electron-rich nature enables nucleophilic substitutions at the 3- and 5-positions. The hydroxyl group in the ethanol moiety facilitates hydrogen bonding, influencing solubility and interactions with biological targets. Steric hindrance from the isopropyl group may slow reactions at adjacent sites .
Advanced Research Questions
Q. What experimental challenges arise in optimizing reaction yields for this compound?
Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions (e.g., over-alkylation). Temperature and solvent polarity significantly impact intermediate stability. For example, polar aprotic solvents like DMF may enhance reaction rates but require stringent moisture control. Yield optimization often involves iterative adjustments to catalyst loading (e.g., NaBH₄) and reaction time .
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
Discrepancies may arise from solvent effects or conformational flexibility. Cross-validation using density functional theory (DFT) calculations with solvent models (e.g., COSMO) can improve NMR chemical shift predictions. For crystallographic data, SHELXL’s twin refinement tools are critical when dealing with twinned crystals or partial disorder .
Q. What strategies are effective in analyzing the compound’s bioactivity against conflicting in vitro/in vivo results?
Contradictions between assays may stem from differences in metabolic stability or membrane permeability. Researchers should:
- Use pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic degradation.
- Employ molecular docking to evaluate target binding affinity vs. cellular uptake limitations.
- Validate findings with structurally analogous compounds to isolate structure-activity relationships (SAR) .
Q. How can crystallization conditions be optimized for structural studies of this compound?
Screening solvents with varying polarities (e.g., hexane/ethyl acetate gradients) and additives (e.g., trifluoroacetic acid) can induce nucleation. For challenging cases, vapor diffusion or slow cooling methods improve crystal quality. SHELXL’s ADDSYM tool is invaluable for detecting missed symmetry in diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
